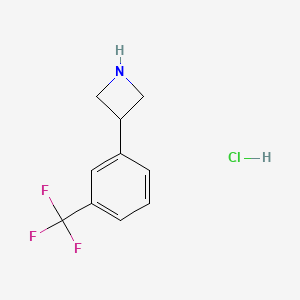![molecular formula C13H13NO3 B11875243 N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine CAS No. 67022-83-7](/img/structure/B11875243.png)
N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and an aminoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid typically involves the reaction of 1-hydroxynaphthalene-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as ketones, alcohols, and substituted amines .
科学的研究の応用
2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity .
類似化合物との比較
Similar Compounds
- 2-((2-Hydroxynaphthalen-1-yl)methyl)amino)terephthalic acid
- 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate
- Indole-3-acetic acid
Uniqueness
2-(((1-Hydroxynaphthalen-2-yl)methyl)amino)acetic acid is unique due to its specific structural features, such as the position of the hydroxyl group on the naphthalene ring and the presence of the aminoacetic acid moiety. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
67022-83-7 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
2-[(1-hydroxynaphthalen-2-yl)methylamino]acetic acid |
InChI |
InChI=1S/C13H13NO3/c15-12(16)8-14-7-10-6-5-9-3-1-2-4-11(9)13(10)17/h1-6,14,17H,7-8H2,(H,15,16) |
InChIキー |
BWOTVDFRVYHZSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



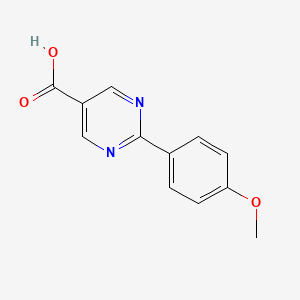
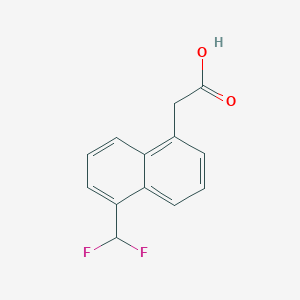
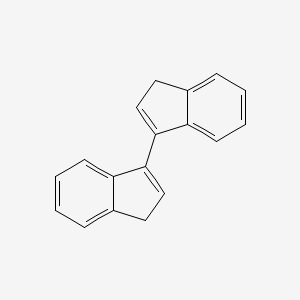

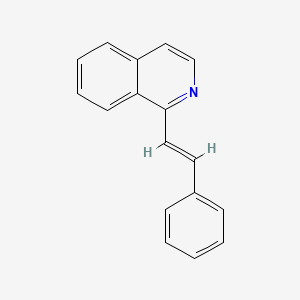
![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)


![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
